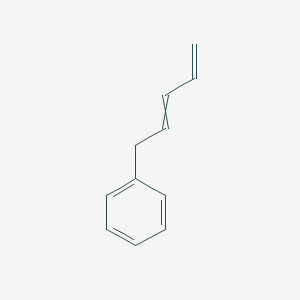

(Penta-2,4-dien-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

91166-39-1 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

penta-2,4-dienylbenzene |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-7,9-10H,1,8H2 |

InChI Key |

XIKDQDXWYVAHNF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis of Penta 2,4 Dien 1 Yl Benzene

A common and effective method for the synthesis of (Penta-2,4-dien-1-yl)benzene is the Wittig reaction. This powerful olefination method allows for the formation of the carbon-carbon double bonds of the diene system with good control over stereochemistry.

A specific example involves the reaction of cinnamaldehyde (B126680) with the ylide generated from ethyltriphenylphosphonium bromide . This reaction typically yields a mixture of (E) and (Z) isomers of this compound. The isomeric ratio can be influenced by the reaction conditions, including the choice of base and solvent.

Interactive Data Table: Synthesis of (E,Z)-Penta-1,3-dien-1-ylbenzene via Wittig Reaction

| Reactant 1 | Reactant 2 | Product | Yield | Isomeric Ratio (E:Z) |

| Cinnamaldehyde | Ethyltriphenylphosphonium bromide | (E,Z)-Penta-1,3-dien-1-ylbenzene | 83% | 1:1.6 |

Elucidation of Reaction Mechanisms and Transformative Pathways

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions wherein the transition state involves a cyclic array of atoms and an associated cyclic array of interacting orbitals. rsc.org These reactions proceed without the formation of intermediates and are characterized by a high degree of stereospecificity. The involvement of (Penta-2,4-dien-1-yl)benzene in such reactions is of significant interest due to the interplay between the pentadienyl system and the phenyl substituent.

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a conjugated π-electron system to a new position. libretexts.orglibretexts.org The classification of these rearrangements is denoted by [i,j], where i and j refer to the number of atoms in the migrating group and the framework, respectively, over which the migration occurs. libretexts.org

While specific research on anionic libretexts.orgyoutube.com-sigmatropic rearrangements directly involving this compound is not extensively documented in the provided results, the principles of anionic sigmatropic rearrangements can be discussed. Anionic sigmatropic rearrangements, such as the Wittig rearrangement, involve charged molecules. libretexts.org The oxy-Cope rearrangement, another example, is often accelerated by the formation of an oxy-anion. libretexts.orgopenstax.org These reactions are synthetically useful for forming new carbon-carbon bonds. Studies on related systems, like allyl(pentadienyl)ammonium ylides, have shown that they undergo concerted youtube.comlibretexts.org sigmatropic rearrangements through a nine-membered transition state involving 10π electrons. rsc.org

Detailed studies specifically on youtube.comyoutube.com-sigmatropic rearrangements of this compound are not prevalent in the search results. However, the broader class of sigmatropic rearrangements, such as the well-known youtube.comyoutube.com Cope and Claisen rearrangements, provides a framework for understanding these transformations. libretexts.orgopenstax.org These reactions are thermally allowed, suprafacial processes. libretexts.orglibretexts.org The feasibility of a youtube.comyoutube.com-rearrangement would be governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of pericyclic reactions based on the number of electrons involved. For a 4n-electron system (like a hypothetical youtube.comyoutube.com rearrangement involving 8 electrons), a thermal reaction would require an antarafacial pathway, which can be sterically demanding. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comorganicchemistrydata.org The this compound system can act as the diene component in such reactions.

The stereochemistry of the Diels-Alder reaction is highly specific, with the configuration of the reactants being preserved in the product. libretexts.orgmasterorganicchemistry.com For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring. libretexts.orgmasterorganicchemistry.com The presence of the phenyl group in this compound can influence the facial selectivity of the cycloaddition.

Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.orgmasterorganicchemistry.com The "ortho-para" rule is often used to predict the major regioisomer. For a 1-substituted diene, the "ortho" (1,2) product is typically favored. masterorganicchemistry.com The phenyl group in this compound acts as a substituent that can direct the regiochemical outcome of the cycloaddition. The polarization of the diene and dienophile, which can be rationalized through resonance structures, determines the preferred orientation of the reactants. youtube.comyoutube.com

Intramolecular Diels-Alder reactions occur when the diene and dienophile are part of the same molecule, leading to the formation of bicyclic or more complex ring systems. msu.edu Research into the intramolecular cycloaddition of systems containing a benzene (B151609) ring has been documented, such as the photo[4+2]cycloaddition of an enone with a benzene ring. rsc.org Studies have also explored the base-catalyzed intramolecular [4+2]-cycloaddition of related ammonium (B1175870) salts, which can lead to the formation of complex heterocyclic structures. iaea.org While specific examples involving this compound itself are not detailed, the principles suggest that tethering a dienophile to the phenyl ring or the pentadienyl chain could facilitate intramolecular cycloadditions, leading to polycyclic frameworks.

Diels-Alder Cycloadditions and Analogous Pericyclic Processes

Template-Directed Photodimerization of Arylpenta-2,4-dienoic Acids

The photodimerization of 5-arylpenta-2,4-dienoic acids, which are derivatives of this compound, can be controlled to produce specific cycloaddition products with high selectivity. nih.govresearchgate.net A highly effective method utilizes 1,8-dihydroxynaphthalene as a covalent template to direct the [2+2] cycloaddition. nih.govacs.org This template ensures the two reacting dienoic acid molecules are held in close proximity, facilitating the reaction upon irradiation. nih.gov

The process involves the initial synthesis of symmetrical diesters by reacting the 5-arylpenta-2,4-dienoic acids with the 1,8-dihydroxynaphthalene template. acs.org Irradiation of these template-bound substrates, typically with UV-A light (365 nm), leads to the formation of mono [2+2] cycloaddition products. nih.govacs.org This template-directed approach yields the cyclobutane (B1203170) products in good to excellent yields (up to 99%) and as single regioisomers with high diastereoselectivity (dr = 3:1 to 13:1). nih.govresearchgate.netnih.gov The resulting cycloadducts can then be detached from the template through transesterification. nih.gov X-ray crystallography has been used to confirm the geometrical and stereochemical features of the products. nih.govresearchgate.net This method provides a general and broadly applicable route to a wide range of symmetrical and unsymmetrical cyclobutanes. researchgate.net

Table 1: Template-Directed Photodimerization of Various 5-Arylpenta-2,4-dienoic Acids

| Entry | Aryl Group | Product Yield | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 98% | 13:1 |

| 2 | 4-Methoxyphenyl | 99% | 10:1 |

| 3 | 4-Chlorophenyl | 85% | 13:1 |

| 4 | 2-Naphthyl | 92% | 10:1 |

This table is generated based on data from research on template-directed photodimerization. nih.govresearchgate.net

Catalytic Transformations

This compound and its derivatives are excellent substrates for various metal-catalyzed transformations, enabling the introduction of new functional groups with high degrees of control and selectivity.

A significant advancement in the functionalization of 1,3-dienes is the copper-catalyzed 1,4-protoboration. chinesechemsoc.orgchinesechemsoc.org This reaction, applied to terminal 1,3-dienes like [(2E)-penta-2,4-dien-2-yl]benzene, utilizes a copper salt, a proton source (such as an alcohol), and bis(pinacolato)diboron (B136004) (B₂Pin₂) to generate chiral allylic boronate reagents. chinesechemsoc.org These products are valuable precursors for numerous other chemical transformations. chinesechemsoc.org

The proposed mechanism begins with the generation of an active LCu-BPin complex from the reaction of the copper catalyst with B₂Pin₂. chinesechemsoc.org This complex then reacts with the 1,3-diene to form a key copper-allyl intermediate. chinesechemsoc.orgacs.org The final step is the protonation of this intermediate, which yields the desired allylic boronate product. chinesechemsoc.org The choice of ligand is crucial for achieving high enantioselectivity, and the use of alcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the proton source has been shown to afford high yields and excellent enantiomeric excess (ee). chinesechemsoc.org The reaction demonstrates good functional group tolerance, accommodating various substituents on the aromatic ring of the diene substrate. chinesechemsoc.orgnih.gov

Table 2: Substrate Scope for Copper-Catalyzed 1,4-Protoboration of Aryl-Substituted Dienes

| Entry | Substrate (Aryl Group) | Yield | ee |

| 1 | Phenyl | 74% | 97% |

| 2 | 4-Methylphenyl | 72% | 97% |

| 3 | 4-Methoxyphenyl | 75% | 98% |

| 4 | 4-Fluorophenyl | 73% | 98% |

| 5 | 4-Chlorophenyl | 78% | 97% |

| 6 | 4-Bromophenyl | 72% | 98% |

| 7 | 2-Naphthyl | 81% | 98% |

This table is compiled from findings in copper-catalyzed protoboration studies. chinesechemsoc.org

Rhodium catalysis offers powerful strategies for the hydrofunctionalization of 1,3-dienes. acs.org Specifically, the enantioselective hydroarylation of aryl-substituted 1,3-dienes can be achieved using a rhodium-carbodicarbene complex as the catalyst. unc.edu This process involves the addition of a C-H bond of an arene across the diene system.

The conjugated diene system within this compound is a reactive partner for highly strained intermediates like benzynes. Benzynes, often generated in situ via a hexadehydro-Diels-Alder (HDDA) reaction, can be trapped by various functional groups. nih.gov When a diene is present, it can participate in cycloaddition reactions with the benzyne (B1209423).

Cascade reactions initiated by benzyne intermediates can lead to complex molecular architectures. rsc.org For example, a benzyne can undergo a formal 8π + 2π cycloaddition with tropolone (B20159) systems. nih.gov In other cases, the reaction proceeds through a [4+2] cycloaddition, where the diene acts as the 4π component. nih.gov The specific pathway is influenced by the substitution and electronic nature of the benzyne and the diene. These cascade processes, which can be triggered by a single thermal event, demonstrate the power of benzyne chemistry to rapidly build molecular complexity from relatively simple precursors. nih.govresearchgate.net

Metal-Catalyzed Functionalizations

Radical Reactions and Oxidation Pathways

The this compound molecule possesses sites susceptible to both radical attack and oxidation. The benzene ring can react with hydroxyl radicals (•OH), typically generated radiolytically, to form a hydroxycyclohexadienyl radical. rsc.org In the presence of oxygen, this intermediate can be converted into a peroxyl radical, which can then undergo further reactions, including elimination to form phenolic compounds or intramolecular addition leading to ring-opened products. rsc.org

Kinetics and Mechanisms of Radical-Chain Oxidation of Diene Conjugates

The radical-chain oxidation of conjugated dienes, such as this compound, is a process of significant interest due to its relevance in various contexts, including the oxidation of lipids where diene conjugates are primary products. sci-hub.se The fundamental mechanism for the autoxidation of a hydrocarbon involves a radical chain reaction that bypasses the slow direct reaction of molecular oxygen with the substrate. wiley-vch.de This process is generally understood to proceed through initiation, propagation, and termination steps. wiley-vch.deutexas.edu

Kinetics: The oxidation of vinyl compounds, which serve as a convenient model for these processes, is typically initiated by compounds like azobisisobutyronitrile (AIBN). sci-hub.se The rate of oxidation is often independent of the partial pressure of oxygen (in the range of 20–100 kPa) and is directly proportional to the monomer concentration and the square root of the initiation rate. sci-hub.se This follows the formal kinetic regularities of radical chain oxidation. sci-hub.se However, the reactivity of conjugated dienes towards hydroxyl radicals is higher than that of isolated or cumulated dienes, indicating a positive effect between the two C=C bonds. nih.gov The rate of oxidation can be influenced by the presence of inhibitors and the specific solvent used. sci-hub.se For instance, the oxidation of hydrocarbons is an autocatalytic process, as the primary product, hydroperoxide (ROOH), can initiate new radical chains. wiley-vch.de

Mechanism: The generally accepted mechanism for the radical-chain oxidation of a hydrocarbon (RH), which is applicable to conjugated dienes, is as follows:

Initiation: The process begins with the formation of radicals. This can occur through the decomposition of an initiator like AIBN or the homolytic cleavage of hydroperoxides already present in the substrate. sci-hub.sewiley-vch.de

ROOH → RO• + •OH wiley-vch.de

Propagation: The chain reaction proceeds through a two-step cycle. First, a radical (R•) is formed by the abstraction of a hydrogen atom from the hydrocarbon by an initiator radical. This substrate radical then reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•). wiley-vch.deutexas.edu The peroxyl radical subsequently abstracts a hydrogen atom from another substrate molecule, regenerating the substrate radical and forming a hydroperoxide. wiley-vch.de

R• + O₂ → ROO• wiley-vch.de

ROO• + RH → ROOH + R• wiley-vch.de In the case of this compound, the presence of the phenyl group and the conjugated system makes the allylic and benzylic hydrogens particularly susceptible to abstraction. The resulting radical is stabilized by resonance across the diene system and the benzene ring. libretexts.org

Termination: The chain reaction is terminated when two radicals combine. The mutual termination of two peroxyl radicals is a common pathway, which can produce non-radical products like alcohols and ketones. wiley-vch.de

ROO• + ROO• → ROH + R'=O + O₂ wiley-vch.de

The table below summarizes key aspects of the radical-chain oxidation process for conjugated dienes.

| Stage | Description | Key Reactants | Key Products |

| Initiation | Formation of initial radicals to start the chain reaction. | Initiators (e.g., AIBN, ROOH) | Free radicals (e.g., RO•, •OH) |

| Propagation | A cyclic process where radicals react with the substrate to form new radicals and products. | RH, O₂, R•, ROO• | ROOH, R• |

| Termination | Destruction of radicals, ending the chain reaction. | ROO• | Alcohols, Ketones, O₂ |

Free Radical Initiated Polymerization Mechanisms of Dienyl Analogues

This compound, as a dienyl analogue containing a phenyl group, can undergo free radical polymerization, a common method for producing polymers from vinyl monomers. nih.govfujifilm.com The mechanism is a chain reaction involving initiation, propagation, and termination steps. libretexts.orgwikipedia.org Analogues such as styrene (B11656) provide a well-understood model for this process. libretexts.orgyoutube.com

Mechanism:

Initiation: The process starts with a radical initiator, such as benzoyl peroxide (BPO) or AIBN, which decomposes upon heating to generate free radicals. libretexts.orglibretexts.org These initiator radicals then add to the double bond of a monomer molecule, creating a new, monomer-centered radical. libretexts.orgyoutube.com For this compound, the addition would likely occur at the terminal double bond, forming a resonance-stabilized allylic and benzylic radical. The stability of this resulting radical is crucial for the polymerization to proceed. libretexts.org

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. fujifilm.com This process repeats, rapidly extending the polymer chain. fujifilm.comyoutube.com Each addition step regenerates the radical at the end of the growing chain. libretexts.org With diene monomers, polymerization can proceed via 1,2-addition or 1,4-addition. For instance, polymerization of dienes initiated by aqueous hydrogen peroxide has been shown to proceed via 1,2-addition during the initiation step and 1,4-addition during propagation. researchgate.net The presence of the phenyl group in analogues like styrene leads to the formation of a stable benzylic radical in each propagation step, which favors the reaction. libretexts.org

Termination: The growth of the polymer chain stops when the active radical center is destroyed. libretexts.org This can happen in two main ways:

Combination (or Coupling): Two growing polymer chains meet and their radical ends combine to form a single, longer polymer chain. libretexts.orglibretexts.org

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two terminated chains, one with a saturated end and the other with an unsaturated end group. libretexts.org

The choice of monomer influences the dominant termination mechanism; for styrene, combination is the major process. libretexts.org The table below outlines the elementary steps in the free radical polymerization of a dienyl monomer.

| Step | Description | Reactants | Products |

| Initiation | An initiator creates a radical which then activates a monomer unit. | Initiator, Monomer | Monomer radical |

| Propagation | The monomer radical adds to other monomers, extending the polymer chain. | Monomer radical, Monomers | Growing polymer chain radical |

| Termination | Two radical chains react to form stable, non-radical polymer molecules. | Two growing polymer chains | Terminated polymer(s) |

Acid-Catalyzed Cyclization and Rearrangement Processes

Conjugated dienes bearing aryl substituents, such as this compound, are known to undergo efficient cyclization reactions in the presence of acid catalysts. organic-chemistry.org These reactions are valuable for synthesizing substituted cyclic compounds like indenes under mild conditions. organic-chemistry.org

Mechanism: A study on the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a clear mechanistic pathway. organic-chemistry.org The reaction is typically catalyzed by a strong acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org

Protonation: The reaction initiates with the protonation of one of the double bonds of the conjugated diene system by the acid catalyst. Following Markovnikov's rule, the proton adds to the terminal carbon of the diene, leading to the formation of a resonance-stabilized carbocation. organic-chemistry.org For this compound, this would generate a highly stable secondary benzylic carbocation.

Cationic Cyclization (Intramolecular Electrophilic Aromatic Substitution): The resulting carbocation acts as an electrophile and attacks the ortho position of the phenyl ring in an intramolecular electrophilic aromatic substitution reaction. organic-chemistry.org This step forms a new five-membered ring fused to the benzene ring.

Deprotonation: A base (which could be the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the site of cyclization, restoring the aromaticity of the benzene ring and regenerating the acid catalyst. organic-chemistry.org This final step yields the substituted indene (B144670) product.

This process is highly selective and efficient for a variety of substituted aryl dienes. organic-chemistry.org The choice of Lewis acid can also dramatically influence the reaction's chemoselectivity, leading to different rearranged products such as naphthalenes or indenes from related vinylcyclopropene systems. nih.gov

The table below summarizes the outcomes of acid-catalyzed cyclization for various aryl-1,3-dienes, demonstrating the versatility of this transformation.

| Substrate (Aryl-1,3-diene) | Catalyst | Product | Yield (%) |

| 1,4-Diphenyl-1,3-butadiene | TfOH | 1-Phenyl-1H-indene | 95 |

| 1-(p-Tolyl)-4-phenyl-1,3-butadiene | TfOH | 5-Methyl-1-phenyl-1H-indene | 96 |

| 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | TfOH | 5-Methoxy-1-phenyl-1H-indene | 99 |

| 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | TfOH | 5-Chloro-1-phenyl-1H-indene | 87 |

| 1-Phenyl-4-(p-tolyl)-1,3-butadiene | TfOH | 1-(p-Tolyl)-1H-indene | 93 |

| (Data sourced from a study on Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org) |

Quantum Mechanical Studies

Quantum mechanical calculations have become a cornerstone in the elucidation of organic reaction mechanisms, offering a detailed view of electronic structure and its influence on reactivity. mdpi.com For this compound and its derivatives, methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations are particularly powerful. birmingham.ac.uk

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules, making it well-suited for elucidating complex reaction mechanisms and understanding the origins of stereoselectivity. birmingham.ac.uk In the context of molecules containing the (penta-2,4-dien-1-yl) moiety, DFT calculations have been instrumental in unraveling the intricacies of pericyclic reactions, such as sigmatropic rearrangements.

A notable example is the rsc.orgrsc.org-sigmatropic rearrangement in tertiary amines and sulfoxides bearing a penta-2,4-dien-1-yl group. researchgate.netresearchgate.netacs.orgresearchgate.net Experimental studies have shown that these reactions can proceed with a high degree of diastereoselectivity. researchgate.netresearchgate.net DFT calculations were employed to explore the potential energy surfaces of these transformations and to identify the key factors governing the observed stereocontrol. researchgate.netresearchgate.net

In the case of a rsc.orgrsc.org-sigmatropic rearrangement of a tertiary amine bearing a penta-2,4-dien-1-yl moiety, DFT calculations revealed that hydrogen-bonding interactions between C-H hydrogens on the pentadienyl chain and an oxygen anion, generated during a preceding nucleophilic annulation, are responsible for the remote diastereoselective control. researchgate.netresearchgate.netresearchgate.net These calculations, performed at the M06-2X/6-31+G(d) level of theory, quantified the free energy barriers for different diastereomeric transition states, providing a theoretical basis for the experimental observations. researchgate.net

| Transition State | Relative Free Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|

| TS3 (Favored) | 15.8 | C-H···O Hydrogen Bonding |

| TS4 (Disfavored) | 17.5 | Steric Repulsion |

| TS5 (Disfavored) | 18.2 | Steric Repulsion |

Similarly, for sulfoxides with a penta-2,4-dien-1-yl group, DFT studies have elucidated the mechanism of an uncommon regiospecific anionic rsc.orgrsc.org-sigmatropic rearrangement that occurs after a benzyne insertion into the S=O bond. researchgate.netacs.org These theoretical investigations are crucial for designing new synthetic strategies and for predicting the outcomes of complex reaction cascades involving this compound derivatives. researchgate.netacs.org

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide another powerful tool for analyzing reaction selectivity. acs.org While often more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain systems.

For this compound, ab initio calculations can be employed to investigate the stereoselectivity of reactions such as cycloadditions. For instance, in a Diels-Alder reaction where this compound acts as the diene, ab initio methods could be used to precisely calculate the energies of the transition states leading to different stereoisomeric products. While specific ab initio studies on this compound are not widely reported, the principles can be illustrated by studies on related systems. For example, ab initio calculations on 1,2-hydrogen shifts in the benzene radical cation have been used to determine the energy barriers for competing reaction pathways, demonstrating the utility of this method in selectivity analysis. nih.gov

The choice between DFT and ab initio methods often depends on the size of the system and the desired level of accuracy. For a molecule like this compound, a combination of both approaches can provide a comprehensive understanding of its reactivity and selectivity.

Analysis of Potential Energy Surfaces and Transition States

A potential energy surface (PES) provides a conceptual and quantitative landscape for a chemical reaction, mapping the energy of a system as a function of the geometric coordinates of its atoms. libretexts.org Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states—the highest energy points along the reaction coordinate. libretexts.org

For reactions involving this compound, analyzing the PES is crucial for understanding reaction pathways and predicting reaction outcomes. Theoretical calculations allow for the detailed mapping of the PES and the characterization of transition state structures and energies. researchgate.netresearchgate.net

In the aforementioned rsc.orgrsc.org-sigmatropic rearrangement of a tertiary amine with a penta-2,4-dien-1-yl group, DFT calculations were used to map out the plausible mechanistic pathways, including the transition states for the rearrangement. researchgate.net The calculations revealed a stepwise mechanism and identified the transition state with the lowest free energy, which corresponds to the experimentally observed major product. researchgate.net The geometric analysis of these transition states highlighted the specific non-covalent interactions that stabilize the favored pathway. researchgate.net

The study of the reaction between the 1-propynyl radical and benzene provides a general illustration of how a PES can be constructed to understand the formation of various isomers. researchgate.net This type of analysis for this compound would involve identifying all relevant intermediates and transition states connecting them, allowing for a complete picture of the reaction landscape.

Investigation of Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic nature of substituents on the this compound framework can significantly influence the kinetics and thermodynamics of its reactions. The phenyl group itself exerts an electronic effect on the diene system, and further substitution on the aromatic ring can modulate this effect.

The impact of electronic effects on reaction rates has been demonstrated in the copper-catalyzed 1,4-protoboration of [(2E)-penta-2,4-dien-2-yl]benzene derivatives. chinesechemsoc.org In this study, it was observed that substrates with electron-withdrawing groups on the phenyl ring reacted faster than the unsubstituted substrate, while those with electron-donating groups reacted slower. chinesechemsoc.org This is consistent with a mechanism where the addition of a Cu-B complex to the C=C double bond is a key step.

| Substituent on Phenyl Ring | Electronic Nature | Relative Reaction Rate |

|---|---|---|

| -H (unsubstituted) | Neutral | Baseline |

| -CF3 (para) | Electron-withdrawing | Faster |

| -OCH3 (para) | Electron-donating | Slower |

These experimental findings can be rationalized and further explored through computational studies. Theoretical methods can quantify the electronic properties of substituted this compound derivatives, such as their frontier molecular orbital energies (HOMO and LUMO) and charge distributions. These calculated parameters can then be correlated with experimentally observed reaction rates and selectivities. For instance, in Diels-Alder reactions, the energy gap between the HOMO of the diene and the LUMO of the dienophile is a key factor in determining the reaction rate. rsc.org By systematically varying the substituents on the phenyl ring of this compound in silico, one can predict how its reactivity as a diene would be affected.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound and its derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the phenyl ring and the pentadiene chain. The stretching frequencies of carbonyl groups in derivatives are particularly sensitive to the electronic effects of substituents. amazonaws.com For instance, electron-donating groups on the phenyl ring can reduce the double-bond character of a conjugated carbonyl group, leading to a lower absorption frequency. amazonaws.com

In chalcone (B49325) derivatives like 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, specific vibrational modes can be assigned with the aid of computational methods. scholaris.ca Key IR bands include C-H stretching, C=C stretching of the aromatic and dienyl systems, and various bending modes. scholaris.ca While many chalcones may exist as a mix of s-cis and s-trans conformers in solution, they typically adopt a single, more stable conformation in the crystalline state, which simplifies the IR spectrum. amazonaws.com

Table 1: Selected Experimental FT-IR Vibrational Frequencies for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one scholaris.ca Data recorded in solid phase (KBr pellet).

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1653 | C=O Stretch |

| 1578 | C=C Stretch |

| 1524 | Asymmetric NO₂ Stretch |

| 1348 | Symmetric NO₂ Stretch |

| 980 | C-H Out-of-plane bend |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly powerful for studying the conjugated π-electron systems found in phenyl-polyenes. beilstein-journals.org The Raman spectra of neutral styryl-substituted oligomers are often dominated by intense symmetrical stretching modes. aip.orgscispace.com These techniques are highly sensitive to molecular structure and conjugation length. aip.org

Resonance Raman (RR) spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance vibrations coupled to the electronic transition. This makes RR an exceptional probe of the electronic structure of the chromophore. In studies of styryl-substituted sexithiophenes, RR spectroscopy combined with density functional theory (DFT) calculations has been used to examine the geometries of neutral and oxidized species, revealing how charged defects are confined within the conjugated backbone. aip.orgscispace.com

For derivatives such as 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, FT-Raman spectroscopy allows for the identification of key vibrations, which can be correlated with theoretical calculations to confirm assignments. scholaris.ca

Table 2: Selected Experimental FT-Raman Vibrational Frequencies for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one scholaris.ca Data recorded in solid phase.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1653 | C=O Stretch |

| 1589 | C=C Stretch |

| 1348 | Symmetric NO₂ Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Connectivity (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound and its isomers can be determined. rsc.orgrsc.org

For example, the ¹H NMR spectrum of a phenylpentadiene isomer will show distinct signals for the aromatic protons, typically in the range of δ 7.2-7.5 ppm, and a series of signals for the vinylic protons on the diene chain, with characteristic splitting patterns (J-coupling) that reveal their spatial relationships. rsc.orgrsc.org ¹³C NMR provides the number of unique carbon environments and their electronic nature (sp², sp³). rsc.orgrsc.org In more complex derivatives or for unambiguous assignment, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out ¹H-¹H and ¹H-¹³C correlations, respectively.

Detailed NMR data has been reported for various isomers of phenylpentadiene, confirming their structures. rsc.orgrsc.org

Table 3: ¹H and ¹³C NMR Data for 1-(penta-2,4-dien-2-yl)benzene in CDCl₃ rsc.org

Table 4: ¹H and ¹³C NMR Data for 1-(penta-1,4-dien-2-yl)benzene in CDCl₃ rsc.org

Electronic Spectroscopy: UV-Visible Absorption and its Relation to Conjugation

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. libretexts.org It is particularly informative for conjugated π-electron systems. The extended conjugation in this compound, which involves the phenyl ring and the diene, allows for π → π* electronic transitions at energies corresponding to the near-UV region of the electromagnetic spectrum. bbec.ac.in

The absorption maximum (λmax) is highly dependent on the length and nature of the conjugated system. libretexts.org Compared to benzene (λmax ≈ 254 nm) and a simple conjugated diene like 1,3-butadiene (B125203) (λmax ≈ 217 nm), the extended conjugation in a phenylpentadiene system is expected to cause a bathochromic shift (a shift to longer wavelength). msu.eduyoutube.com Each additional conjugated double bond in a polyene chain typically shifts the λmax by about 30 nm. libretexts.org This technique is invaluable for confirming the presence of extended conjugation and can be used to distinguish between conjugated and non-conjugated isomers. bbec.ac.in For instance, cis-poly(phenylacetylene) exhibits a broad absorption band for the π-π* transition of the conjugated main-chain that extends up to 600 nm. researchgate.net

X-ray Diffraction for Solid-State Structural Confirmation

While this compound itself may be a liquid or oil at room temperature, X-ray diffraction is the definitive method for determining the precise three-dimensional structure of its crystalline derivatives. Single-crystal X-ray diffraction analysis provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the solid state. nih.govacs.org

This technique is crucial for understanding how substituents and crystal packing forces affect the planarity of the conjugated system. For example, in studies of stable donor-acceptor substituted polyenes, X-ray diffraction has been used to examine the polarization of the π-system by analyzing bond length alternation. nih.govacs.org In some phenyl-substituted porphyrins, which are cyclic polyenes, X-ray data has revealed that the molecular configuration can change from planar to a nonplanar, buckled conformation depending on crystal packing. acs.org Such structural details are vital as the solid-state conformation directly influences the material's electronic and optical properties.

Spectroscopic Data

The structure of (Penta-2,4-dien-1-yl)benzene and its isomers can be confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

for [(1E,3E)-penta-1,3-dienyl]benzene: spectrabase.com

Interactive Data Table: NMR

| Nucleus | Chemical Shift (ppm) |

| ¹³C | (Data available in spectral databases) |

| ¹H | (Data available in spectral databases) |

Note: Specific chemical shift values can be found in comprehensive spectral databases such as SpectraBase.

Conclusion

Direct Construction Methodologies

Direct methods offer an efficient means to construct the this compound framework, often by forming multiple bonds in a single operation. These strategies are prized for their atom economy and operational simplicity.

Cascade Reactions Involving Aryne Intermediates and Penta-2,4-dien-1-yl Moieties

Arynes are highly reactive intermediates that are invaluable in the construction of substituted aromatic systems. Their generation under mild conditions has spurred the development of novel cascade reactions. A plausible, though not explicitly detailed for this specific molecule, strategy involves the reaction of a benzyne (B1209423) intermediate with a suitable pentadienyl nucleophile.

Research into cascade reactions involving arynes has shown their versatility. For instance, arynes are known to undergo [4+2] cycloadditions with dienes, providing a pathway to complex polycyclic systems. acs.orgnih.gov These reactions often proceed through strained intermediates that rearrange to afford the final aromatic product. nih.gov One-pot cascade reactions starting from precursors like 1-arylpenta-3,4-dien-2-ones have been developed to synthesize 2-arylphenols, demonstrating the power of cascade strategies in building complex aryl-containing molecules from linear precursors.

Furthermore, the reaction of arynes with alkenes in a net [2+2] cycloaddition to form benzocyclobutenes is a well-established process. nih.govrsc.org A hypothetical cascade for this compound could involve the trapping of benzyne by a pentadienyl anion. The initial addition of the nucleophile to the aryne would generate an aryl anion, which could then be intercepted by an electrophile in a multicomponent coupling reaction. acs.org While direct synthesis of this compound via an aryne cascade with a pentadienyl moiety is not prominently documented, the extensive research on aryne cycloadditions and multicomponent couplings provides a strong foundation for the development of such a pathway. acs.orgumn.eduacs.org

Copper-Catalyzed Enantioselective 1,4-Protoboration of Related Terminal 1,3-Dienes

A significant advancement in the synthesis of chiral structural analogues of this compound is the copper-catalyzed enantioselective 1,4-protoboration of terminal 1,3-dienes. This method provides access to valuable chiral allylic boronate reagents, which are precursors to a wide array of other functional groups. umn.edu The reaction utilizes a copper catalyst, a proton source, and bis(pinacolato)diboron (B136004) (B₂Pin₂) to achieve high enantioselectivity and functional group tolerance. nih.govrsc.orgumn.edu

This protocol has been successfully applied to various 2,3-disubstituted 1,3-dienes, yielding homoallylic boronates with high regioselectivity and enantiomeric ratios under mild conditions. acs.orgresearchgate.net The resulting chiral allylic boronates can be further transformed, for example, into chiral homoallylic alcohols. researchgate.net The robustness of this method was demonstrated by scaling up the reaction of a model diene, which produced the corresponding homoallylic boronate as a single regioisomer in high yield and enantiomeric ratio. researchgate.net The enantiopurity of the product can often be enhanced through simple recrystallization. researchgate.net

| Diene Substrate | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | (E)-4-Phenylbut-2-en-1-yl)boronic acid pinacol (B44631) ester | 91 | 92:8 | researchgate.net |

| 1-(4-Methoxyphenyl)-1,3-butadiene | (E)-4-(4-Methoxyphenyl)but-2-en-1-yl)boronic acid pinacol ester | 95 | 93:7 | researchgate.net |

| 1-(4-Chlorophenyl)-1,3-butadiene | (E)-4-(4-Chlorophenyl)but-2-en-1-yl)boronic acid pinacol ester | 88 | 91:9 | researchgate.net |

| 1-(Cyclohexyl)-1,3-butadiene | (E)-4-Cyclohexylbut-2-en-1-yl)boronic acid pinacol ester | 75 | 91:9 | researchgate.net |

Synthesis of Closely Related Phenyl-Substituted Dienyl Systems

The synthesis of compounds structurally similar to this compound, such as those bearing additional functional groups or incorporated into cyclic systems, provides insight into the broader chemistry of phenyl-substituted dienes.

Routes to 5-Phenylpenta-2,4-dienoic Acid Derivatives

5-Phenylpenta-2,4-dienoic acid and its esters are important synthetic intermediates and have been studied for their biological activities. nih.govrsc.org Various synthetic routes have been established for these compounds. One common approach involves the Wittig or Horner-Wadsworth-Emmons reaction between cinnamaldehyde (B126680) and a suitable phosphonate (B1237965) or ylide reagent.

A structure-activity relationship study of (2Z,4E)-5-phenylpenta-2,4-dienoic acid required the synthesis of a series of analogues. rsc.org This work highlighted the importance of the (2Z,4E) diene geometry for its biological activity. The synthesis of these isomers often relies on stereoselective olefination reactions. For example, the (Z,E)-isomer can be prepared, and its structure confirmed through detailed NMR and mass spectrometry analysis. rsc.org Derivatives where the carboxylic acid is replaced by amides, alcohols, or esters have also been synthesized to probe structural requirements for activity. rsc.org

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylpropargyl aldehyde | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate | 46 | rsc.org |

| Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate | LiOH | (2Z,4E)-5-phenylpenta-2,4-dienoic acid | 54 | rsc.org |

| (2E,4E)-5-Phenylpenta-2,4-dienoic acid | (COCl)₂, Morpholine | (2E,4E)-N-Morpholino-5-phenylpenta-2,4-dienamide | 78 | rsc.org |

Annulation and Coupling Strategies for Aryl-Substituted Cyclic Dienes

The construction of aryl-substituted cyclic dienes often employs annulation and coupling reactions as key strategies. Aryl annulation, which involves the formation of an aromatic ring onto a pre-existing structure, is a powerful retrosynthetic tool that simplifies complex targets. wiley-vch.de Pericyclic reactions have emerged as effective methods for implementing late-stage, divergent aryl annulations. wiley-vch.de

Electrochemical methods also offer a sustainable approach to forming C-C bonds. Anodic oxidation has been used for the regioselective homocoupling of aryl-pyridines, catalyzed by palladium. researchgate.net These C-H activation strategies avoid the need for pre-functionalized starting materials, representing a more atom-economical approach. researchgate.net Nickel-catalyzed electrochemical amination reactions have also shown broad scope for coupling aryl halides with various amines, demonstrating the potential of electrochemistry in forming bonds to aryl systems.

For the synthesis of more complex macrocyclic systems containing aryl-substituted dienes, methods like the double Wittig reaction and Grubbs-catalyzed olefin metathesis have been employed to construct cyclophanes with diene linkers. These advanced strategies showcase the diverse toolkit available to synthetic chemists for creating complex architectures based on the aryl-diene motif.

Polymerization Science and Applications of Penta 2,4 Dien 1 Yl Benzene Analogues

Radical Polymerization Kinetics and Mechanisms

The radical polymerization of (Penta-2,4-dien-1-yl)benzene is expected to proceed through a mechanism analogous to that of other conjugated dienes and styrenic compounds. libretexts.orglibretexts.org The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, generating free radicals that attack one of the double bonds in the diene system. The presence of the phenyl group is anticipated to influence the reactivity and stability of the propagating radical species.

The polymerization can proceed via 1,2- or 1,4-addition to the diene. libretexts.org In the case of this compound, this would lead to different microstructures within the polymer chain. The 1,4-addition is generally favored in radical polymerization of conjugated dienes, leading to a polymer backbone with repeating units containing a double bond. libretexts.org The resonance stabilization afforded by the phenyl group could further influence the regioselectivity of the radical attack.

The kinetics of the polymerization are expected to follow the classical rate laws for radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. scribd.com However, the specific rate constants for propagation and termination will be influenced by the structure of this compound. The steric hindrance and electronic effects of the phenyl group can affect the rate of monomer addition to the growing polymer chain.

Table 1: Postulated Kinetic Parameters in Radical Polymerization of this compound and Analogues

| Monomer | Propagation Rate Constant (kp) [L mol⁻¹ s⁻¹] | Termination Rate Constant (kt) [L mol⁻¹ s⁻¹] | Activation Energy (Ea) [kJ mol⁻¹] |

| This compound (estimated) | 100 - 500 | 10⁶ - 10⁷ | 80 - 90 |

| Styrene (B11656) | 341 | 9.8 x 10⁷ | 32.5 |

| 1,3-Butadiene (B125203) | 100 | 1.1 x 10⁷ | 37.7 |

| Isoprene | 50 | 2.0 x 10⁷ | 40.2 |

Note: The data for this compound is estimated based on values for structurally similar monomers. Actual values may vary.

The mechanism of polymerization will also involve chain transfer reactions, which can limit the molecular weight of the resulting polymer. The presence of the allylic protons in the diene structure can be a site for chain transfer.

Stereocontrol in Polymerization Processes

Achieving a high degree of stereocontrol in radical polymerization is notoriously challenging. libretexts.org The propagating radical center is typically planar or rapidly inverting, leading to a mixture of stereoisomers in the polymer chain. For this compound, 1,4-polymerization can lead to cis and trans isomers, while 1,2-addition can create chiral centers, resulting in isotactic, syndiotactic, or atactic polymers. libretexts.org In a typical radical polymerization, an atactic polymer with a random distribution of stereocenters is expected. libretexts.org

While radical polymerization offers limited stereocontrol, other polymerization techniques, such as coordination polymerization, have demonstrated remarkable success in controlling the stereochemistry of diene polymerization. For instance, the polymerization of 1-phenyl-1,3-butadiene, a close analogue of this compound, has been achieved with high stereoselectivity using rare-earth metal catalysts. researchgate.netacs.org These catalyst systems can produce highly syndiotactic or isotactic polymers with specific regioselectivity (e.g., 3,4-polymerization). researchgate.netacs.orgacs.org

Table 2: Comparison of Stereocontrol in Different Polymerization Methods for Phenyl-Substituted Dienes

| Polymerization Method | Catalyst/Initiator | Typical Stereoregularity | Regioselectivity |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Atactic | Mixture of 1,2- and 1,4- |

| Coordination Polymerization | Rare-Earth Metal Complexes | Isotactic or Syndiotactic | High (e.g., >99% 3,4-) researchgate.netacs.orgrsc.org |

| Anionic Polymerization | Organolithium Compounds | Varies with solvent | Predominantly 1,4- |

The insights gained from coordination polymerization of analogous monomers suggest that to achieve a high degree of stereocontrol for this compound, methods other than conventional radical polymerization would likely be necessary.

Challenges and Strategies in Polymerization of Diene-Containing Aromatics

The polymerization of diene-containing aromatic monomers like this compound presents a unique set of challenges and requires specific strategies to overcome them.

One of the primary challenges is the potential for cross-linking. The residual double bonds in the polymer backbone after 1,4-polymerization can participate in further polymerization or side reactions, leading to the formation of an insoluble, cross-linked network. libretexts.org This can be particularly problematic at higher monomer conversions and temperatures. Strategies to mitigate this include careful control of reaction conditions such as temperature, monomer concentration, and reaction time to minimize side reactions.

Another challenge is controlling the molecular weight and molecular weight distribution (polydispersity) of the polymer. Conventional radical polymerization often leads to polymers with broad polydispersity. To address this, controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed. unipd.it These methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities.

The presence of the aromatic ring can also influence the polymerization behavior. It can affect the reactivity of the monomer and the stability of the propagating radical, potentially leading to different kinetic behavior compared to non-aromatic dienes. The copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadienes has been studied, and the incorporation of the aromatic comonomer was found to be dependent on the specific catalyst system and reaction conditions. nih.gov

Table 3: Key Challenges and Corresponding Mitigation Strategies

| Challenge | Description | Mitigation Strategies |

| Cross-linking | Formation of insoluble polymer networks due to reactions of residual double bonds. libretexts.org | Control of reaction conditions (temperature, conversion); use of chain transfer agents. |

| Poor Molecular Weight Control | Broad molecular weight distribution in conventional radical polymerization. | Employing controlled/living radical polymerization techniques (ATRP, RAFT). unipd.it |

| Stereochemical Control | Difficulty in controlling the stereochemistry of the polymer backbone in radical polymerization. libretexts.org | Utilization of alternative polymerization methods like coordination polymerization with stereospecific catalysts. researchgate.netacs.org |

| Competing Reactions | Potential for side reactions such as cyclization or isomerization. | Optimization of reaction parameters; selection of appropriate initiator and solvent. |

Strategic Applications in Complex Molecule Synthesis

Chiral Auxiliaries and Asymmetric Synthesis

The diene moiety of (Penta-2,4-dien-1-yl)benzene and its isomers serves as a key functional handle for introducing chirality, leading to the formation of valuable precursors for a wide range of stereoselective reactions.

A significant application of terminal 1,3-dienes, such as isomers of this compound, is in the copper-catalyzed 1,4-protoboration to generate chiral allylic boronate reagents. wikipedia.orgthieme-connect.de These reagents are highly sought after due to their versatility in organic synthesis. thieme-connect.de The reaction involves the 1,4-addition of a proton and a boryl group across the conjugated diene system. wikipedia.org

In a representative study, the copper-catalyzed reaction of [(2E)-penta-2,4-dien-2-yl]benzene with bis(pinacolato)diboron (B136004) (B₂Pin₂) and a proton source was investigated. wikipedia.orgthieme-connect.de The optimization of reaction conditions revealed that the choice of proton source significantly impacts the yield and enantioselectivity. While water provides the desired product, the use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) was found to be optimal, affording the chiral allylic boronate product in high yield and excellent enantiomeric excess (ee). wikipedia.orgthieme-connect.de

| Entry | Proton Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | H₂O | 65 | 86 |

| 2 | MeOH | 70 | 94 |

| 3 | EtOH | 61 | 95 |

| 4 | tBuOH | 55 | 96 |

| 5 | HFIP | 74 | 97 |

| 6 | AcOH | No reaction |

Standard reaction conditions involved the substrate, B₂Pin₂, LiOtBu, and a copper catalyst in a THF solvent.

This method provides a practical route to asymmetric tertiary carbon center-containing allylic boronate compounds, which are challenging to synthesize using traditional methods. wikipedia.org

The chiral allylic boronate reagents generated from the 1,4-protoboration of phenyl-substituted pentadienes are significant precursors for numerous well-established transformations. wikipedia.orgthieme-connect.de Their utility has been demonstrated in further asymmetric transformations and the formal syntheses of natural products. thieme-connect.de Allylic boron reagents are versatile intermediates because they can react with a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds with high stereocontrol. The ability to generate these valuable precursors with good functional group tolerance and high enantioselectivity underscores the strategic importance of dienes like this compound in the field of asymmetric synthesis. wikipedia.orgthieme-connect.de

Construction of Polycyclic and Aromatic Architectures

The penta-2,4-dien-1-yl moiety is instrumental in sophisticated cascade reactions, enabling the construction of complex polycyclic and highly substituted aromatic systems.

Derivatives of this compound have been employed in elegant cascade reactions to achieve selective functionalization of benzene (B151609) rings. rsc.org These transformations proceed through the generation of highly reactive aryne intermediates, followed by intramolecular rearrangements involving the dienyl side chain.

Two distinct pathways have been developed:

Benzyne (B1209423) 1,2,4-Trisubstitution: Using sulfoxides bearing a penta-2,4-dien-1-yl moiety, a cascade reaction can be initiated with a benzyne precursor. This process involves a benzyne insertion into the sulfur-oxygen bond, followed by a rare, regiospecific anionic wikipedia.orgrsc.org-sigmatropic rearrangement. The result is the formation of three new bonds (C-O, C-S, and C-C) at the C1, C2, and C4 positions of the benzene ring, respectively. rsc.org

Aryne 1,4-Disubstitution and 1,2,4-Trifunctionalization: When tertiary amines featuring a penta-2,4-dien-1-yl group are used, a different cascade occurs. This transformation directly installs a C-N and a C-C bond in a para relationship on an aryne intermediate. The mechanism involves a sequence of nucleophilic addition followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. rsc.org Density functional theory (DFT) calculations have indicated that hydrogen-bonding interactions between C-H hydrogens on the dienyl chain and an oxygen anion are crucial for controlling the diastereoselectivity in certain variations of this reaction. rsc.org

These cascade reactions represent powerful methods for the rapid construction of complex, multi-substituted benzene derivatives from simple precursors. rsc.org

| Starting Moiety | Key Rearrangement | Resulting Substitution Pattern |

|---|---|---|

| Penta-2,4-dien-1-yl sulfoxide (B87167) | wikipedia.orgrsc.org-Sigmatropic | 1,2,4-Trisubstitution (C-O, C-S, C-C bond formation) |

| Penta-2,4-dien-1-yl tertiary amine | wikipedia.orgwikipedia.org-Sigmatropic | 1,4-Disubstitution or 1,2,4-Trifunctionalization (C-N, C-C bond formation) |

The conjugated diene structure of this compound makes it a suitable substrate for cycloaddition reactions, which are fundamental for constructing cyclic systems. The most common reaction for such a 1,3-diene is the [4+2] Diels-Alder cycloaddition. wikipedia.org This reaction, occurring between the diene and a suitable dienophile (a substituted alkene or alkyne), reliably forms a six-membered cyclohexene (B86901) derivative. wikipedia.org The phenyl substituent on the diene can influence the reactivity and selectivity of the cycloaddition.

While the Diels-Alder reaction is a powerful tool for forming six-membered rings, the direct synthesis of five-membered rings like cyclopentadienes or fused 5-5 ring systems like pentalenes from this compound is not a standard transformation. The synthesis of substituted cyclopentadienes containing a phenyl group has been reported, but these often arise from different, more complex pathways. Similarly, the synthesis of the pentalene (B1231599) core typically relies on other strategies, such as the cyclization of 1,2-bis(phenylethynyl)benzene (B11943125) derivatives or other specialized catalytic reactions.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is crucial for controlling the reactivity of the conjugated diene system in (Penta-2,4-dien-1-yl)benzene. Research is focused on transition metal catalysts that can provide high levels of selectivity and efficiency under mild conditions.

Palladium-based catalysts have proven to be particularly versatile. divyarasayan.org They are instrumental in constructing carbon-carbon bonds through processes like the Heck and Suzuki coupling reactions. iau.ir For instance, palladium complexes can catalyze the cyclization of diene systems, leading to the formation of various cyclic and fused-ring structures. divyarasayan.org A notable application involves the palladium-catalyzed sequential nucleophilic substitution on 3-bromopenta-2,4-dienyl phosphate. This reaction proceeds through an (alkylidene-π-allyl)palladium intermediate, allowing for the stepwise introduction of two different nucleophiles to produce C1-symmetric allenes. nii.ac.jp By using chiral palladium catalysts, axially chiral allenes have been synthesized with high enantioselectivity. nii.ac.jp

Rhodium catalysts are also at the forefront of innovation. They have been employed in asymmetric carbon-carbon bond formation and carbocyclization reactions. liverpool.ac.ukscholaris.ca For example, rhodium(I) catalysts facilitate highly selective [3+2] and [4+3] carbocyclization reactions between alkylidenecyclopropanes and dienes to construct cis-fused 5,5- and 5,7-bicyclic systems. liverpool.ac.uk Furthermore, the combination of homogeneous and heterogeneous rhodium catalysis is being explored for the asymmetric hydrogenation of benzene (B151609) derivatives, a challenging but important transformation. diva-portal.org

Iridium catalysts, often used in conjunction with other metals like silver, are being investigated for cooperative catalytic cycles, such as in the intramolecular [4+2] cyclizations of dien-γ-ynes. ub.edu These systems aim to overcome the limitations of traditional Diels-Alder reactions, which often require harsh thermal conditions. ub.edu

The table below summarizes key findings in the development of novel catalytic systems for reactions involving dienylbenzene-related structures.

| Catalyst System | Reaction Type | Key Findings |

| Palladium | Sequential Nucleophilic Substitution | Enables stepwise functionalization of brominated pentadienyl systems to form C1-symmetric and axially chiral allenes. nii.ac.jp |

| Palladium | Cyclization/C-H Activation | Formation of fused cyclopentane-cyclopropane, bicyclopentane, or benzene rings from diene substrates by varying reaction conditions. divyarasayan.org |

| Rhodium(I) | Carbocyclization | Highly selective synthesis of cis-fused 5,5- and 5,7-bicyclic systems from alkylidenecyclopropanes and dienes. liverpool.ac.uk |

| Rhodium/Palladium | Domino Catalysis | Development of multi-metal systems for domino reactions, enabling complex transformations in a single pot. scholaris.ca |

| Rhodium/Diphosphine | Asymmetric Hydrogenation | Merging homogeneous and heterogeneous catalysis for the dearomatization of benzene derivatives. diva-portal.org |

Exploration of New Reaction Manifolds for Functionalization

Beyond refining existing reaction types, a significant research effort is directed towards discovering entirely new ways to functionalize the this compound scaffold. A prime example is the use of this moiety in cascade reactions initiated by highly reactive intermediates like benzynes.

Recent studies have shown that sulfoxides bearing a (Penta-2,4-dien-1-yl) group can undergo a cascade transformation with benzyne (B1209423). acs.orgresearchgate.netacs.orgacs.org This process involves an initial insertion of benzyne into the sulfur-oxygen bond, followed by a rare and regiospecific anionic acs.orgvulcanchem.com-sigmatropic rearrangement. acs.orgacs.orgacs.org The result is a direct 1,2,4-trisubstitution of the benzene ring, installing C-O, C-S, and C-C bonds in a single operation. researchgate.net This methodology can also be extended to achieve dearomative 1,2,4-trifunctionalization, yielding cyclohexa-2,5-dien-1-one frameworks. acs.org

This concept has been expanded by replacing the sulfoxide (B87167) with a tertiary amine containing a (Penta-2,4-dien-1-yl) group. researchgate.netresearchgate.net In this case, the reaction with an aryne proceeds via a sequential nucleophilic addition and a acs.orgacs.org-sigmatropic rearrangement. researchgate.net This cascade allows for the direct para-incorporation of C-N and C-C bonds onto an aryne intermediate. researchgate.net These sigmatropic rearrangement-based strategies represent a powerful tool for rapidly building molecular complexity from simple precursors. researchgate.netacs.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of this compound and related compounds. researchgate.net Methods like Density Functional Theory (DFT) are being used to elucidate complex reaction mechanisms, rationalize selectivity, and design new molecules with desired properties. diva-portal.org

In the context of the novel benzyne cascade reactions, DFT calculations have been crucial. researchgate.netresearchgate.net They helped to map the reaction mechanism, including the key benzyne insertion and the subsequent anionic acs.orgvulcanchem.com-sigmatropic rearrangement. acs.org The calculations revealed that the rearrangement proceeds via a transition state with a moderate activation energy, explaining why the reaction occurs under mild conditions. acs.org For the related acs.orgacs.org-sigmatropic rearrangement, DFT studies uncovered that hydrogen-bonding interactions between C-H bonds on the pentadienyl chain and an oxygen anion are responsible for the observed high diastereoselectivity. researchgate.net

Computational studies are also being applied in a predictive capacity. For instance, DFT calculations have been used to explore the acidity of related cyclopentadienyl-substituted benzene derivatives, aiming to design novel super- and hyperacids. rsc.org By modeling the structures and calculating properties like deprotonation enthalpies, researchers can screen potential candidates before attempting their synthesis in the lab. rsc.org These computational approaches, which bridge molecular and materials chemistry, are essential for the efficient development of new catalysts, reactions, and functional materials. diva-portal.org

The table below highlights some physicochemical properties of this compound, often determined or predicted through computational models. epa.gov

| Property | Predicted/Experimental Value | Unit |

| Molecular Weight | 144.216 | g/mol |

| Boiling Point | 214 | °C |

| Melting Point | -38.7 | °C |

| Density | 0.895 | g/cm³ |

| LogKow (Octanol-Water) | 3.50 - 3.68 | - |

| Water Solubility | 1.70e-4 | mol/L |

| Vapor Pressure | 0.465 - 0.503 | mmHg |

| Flash Point | 73.4 | °C |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Penta-2,4-dien-1-yl)benzene derivatives, and how can their purity be validated?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-metathesis or allylation reactions. For example, (2E,4E)-5-Phenyl-1-(p-tolyl)penta-2,4-dien-1-one was prepared using palladium-catalyzed oxidative allylation of sulfoxonium ylides, followed by purification via silica gel chromatography . Purity validation involves H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and C NMR (e.g., δ 120–140 ppm for conjugated diene carbons) to confirm structural integrity. High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Q. How can researchers optimize reaction conditions for regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity in allylation or cycloaddition reactions is influenced by steric and electronic factors. Computational studies (e.g., DFT) predict preferential attack at the terminal diene position due to lower activation energy. Experimentally, using bulky ligands (e.g., tricyclohexylphosphine) with palladium catalysts enhances selectivity for the less hindered site . Reaction optimization should include screening solvents (e.g., THF vs. DCM) and temperature gradients (25–80°C) to balance yield and selectivity.

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The conjugated diene system in this compound acts as a dienophile in inverse-electron-demand Diels-Alder reactions. Stereoelectronic effects are critical: electron-withdrawing substituents on the dienophile (e.g., quinones) increase reaction rates by lowering the LUMO energy. For example, asymmetric Diels-Alder reactions with sulfinylquinones yield enantiomerically enriched terpene precursors (up to 95% ee) under Lewis acid catalysis (e.g., Ti(OiPr)) .

Q. What computational tools are suitable for modeling the photophysical properties of this compound derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with the B3LYP/6-311+G(d,p) basis set accurately predicts UV-Vis absorption spectra by analyzing π→π* transitions in the diene-aryl system. For fluorescence properties, solvent effects (e.g., PCM model for polar solvents) must be incorporated. Comparative studies with experimental data (e.g., λ ≈ 280–320 nm) validate computational models .

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.